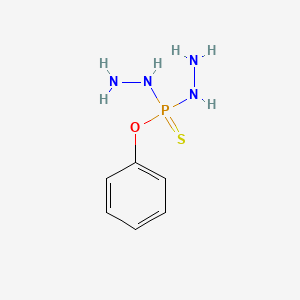
N,N-Bis(trimethylsilyl)phosphoramidous dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)aminodichlorophosphine is an organophosphorus compound that features a phosphorus atom bonded to two chlorine atoms and an amino group substituted with two trimethylsilyl groups. This compound is of interest due to its unique reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)aminodichlorophosphine can be synthesized through the reaction of phosphorus trichloride with bis(trimethylsilyl)amine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
PCl3+(TMS)2NH→(TMS)2NPCl2+HCl
where (TMS) represents the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for bis(trimethylsilyl)aminodichlorophosphine are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures due to the reactivity of the starting materials and the product.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)aminodichlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with bis(trimethylsilyl)aminodichlorophosphine.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as phosphoramidates or phosphorothioates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and trimethylsilanol.
Scientific Research Applications
Bis(trimethylsilyl)aminodichlorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)aminodichlorophosphine involves the nucleophilic attack on the phosphorus atom, leading to the substitution of the chlorine atoms. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: This compound is similar in structure but lacks the phosphorus atom and chlorine substituents.
Phosphorus Trichloride: It shares the phosphorus-chlorine bonds but lacks the amino and trimethylsilyl groups.
Uniqueness
Bis(trimethylsilyl)aminodichlorophosphine is unique due to the presence of both trimethylsilyl-protected amino groups and reactive phosphorus-chlorine bonds. This combination allows for selective reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
54036-90-7 |
|---|---|
Molecular Formula |
C6H18Cl2NPSi2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
[[dichlorophosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18Cl2NPSi2/c1-11(2,3)9(10(7)8)12(4,5)6/h1-6H3 |
InChI Key |
HBIZRMFZSJYBKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)P(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


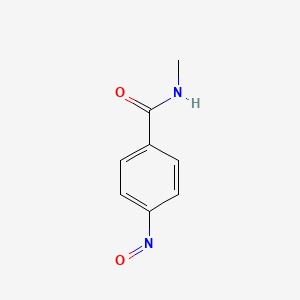
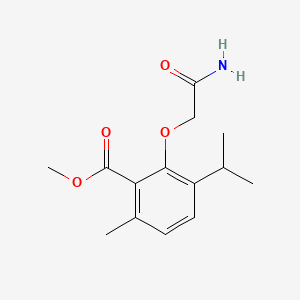

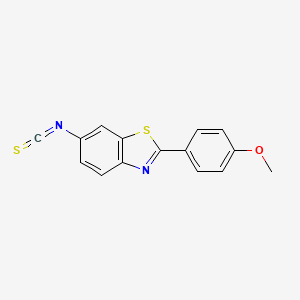
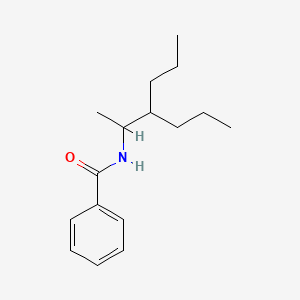
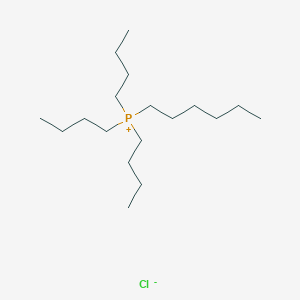
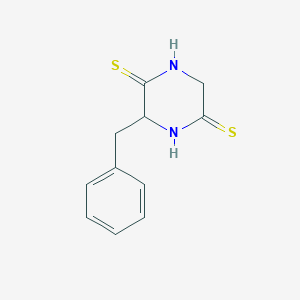

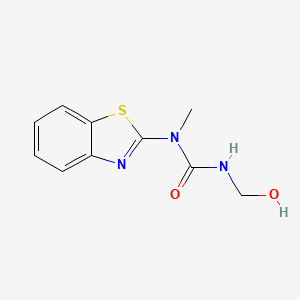
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
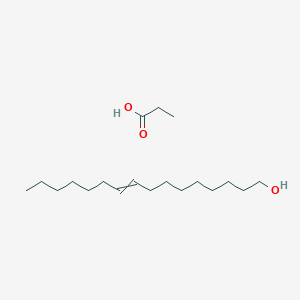
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
